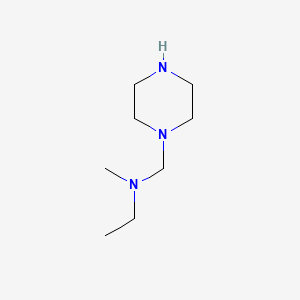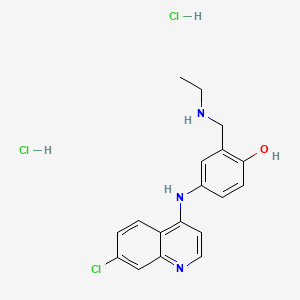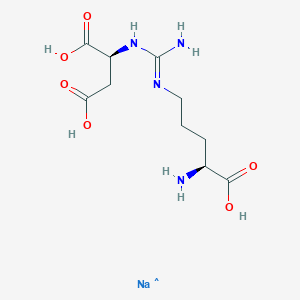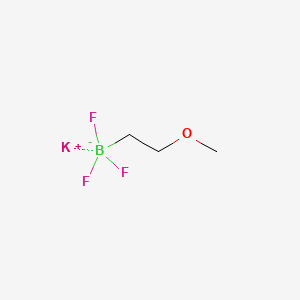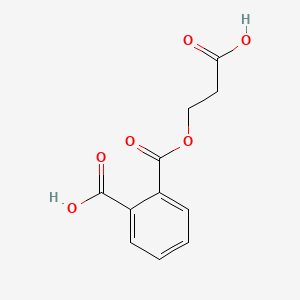
11-Methyldodecanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyldodecanol-d7 is a deuterated long-chain fatty alcohol with the chemical formula C13H21D7O. It is a colorless to pale yellow liquid with low volatility and low solubility. This compound is often used in scientific research due to its unique isotopic labeling, which makes it valuable for various analytical and experimental purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 11-Methyldodecanol-d7:
Hydrogenation of 1-Dodecanol: This method involves the hydrogenation of 1-dodecanol under specific conditions to produce this compound.
Reduction of Fatty Acids: Another method involves the reduction of fatty acids, which can be achieved using various reducing agents and conditions.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 11-Methyldodecanol-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: Various substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 11-Methyldodecanal or 11-Methyldodecanoic acid.
Reduction: Various deuterated derivatives.
Substitution: Halogenated or other functionalized derivatives.
Scientific Research Applications
11-Methyldodecanol-d7 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of the compound into biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of specialized materials and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 11-Methyldodecanol-d7 involves its incorporation into various biochemical pathways due to its structural similarity to natural fatty alcohols. The deuterium labeling allows for precise tracking and analysis of its behavior in these pathways. Molecular targets include enzymes involved in fatty acid metabolism and other related pathways .
Comparison with Similar Compounds
11-Methyldodecanal: An aldehyde derivative with similar structural properties.
11-Methyldodecanoic acid: A carboxylic acid derivative.
1-Dodecanol: A non-deuterated analog with similar chemical properties.
Uniqueness: 11-Methyldodecanol-d7 is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental applications. This isotopic labeling allows for more precise tracking and analysis compared to its non-deuterated counterparts .
Properties
CAS No. |
1794766-65-6 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
207.409 |
IUPAC Name |
11,12,12,12-tetradeuterio-11-(trideuteriomethyl)dodecan-1-ol |
InChI |
InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3/i1D3,2D3,13D |
InChI Key |
XUJLWPFSUCHPQL-GYDXGMDDSA-N |
SMILES |
CC(C)CCCCCCCCCCO |
Synonyms |
11-Methyl-1-dodecanol-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


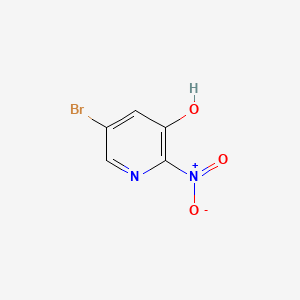
![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)
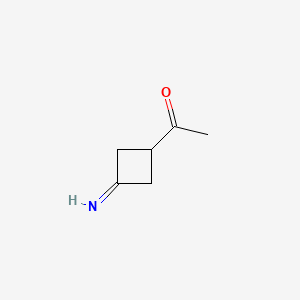
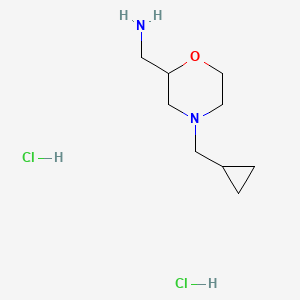
![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)


